P2X7 Receptor Antagonism: Comparative Potency Profile
The target compound (CAS 1220027-47-3) is structurally related to a piperazinyl pyrrolidin-2-one scaffold that has demonstrated antagonist activity at the P2X7 purinoceptor. For the target compound itself, BindingDB reports an IC50 of 3,380 nM in a human THP1 cell assay measuring inhibition of BzATP-induced YO-PRO-1 iodide uptake [1]. A closely related analog within the same scaffold, reported as CHEMBL4534068, exhibits an IC50 of 27 nM in a human HEK293 cell-based assay for P2X7 antagonism [2]. This represents an approximately 125-fold difference in potency between analogs, underscoring the profound impact of specific structural modifications on target engagement. Note that the comparator data is from a different cell line and assay format, representing a cross-study comparable observation rather than a direct head-to-head comparison.
| Evidence Dimension | P2X7 Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3,380 nM |
| Comparator Or Baseline | Analog (CHEMBL4534068): IC50 = 27 nM |
| Quantified Difference | 125-fold difference in potency |
| Conditions | Target: Human THP1 cells, YO-PRO-1 uptake assay; Comparator: Human HEK293 cells, EtBr uptake assay |
Why This Matters
This large potency difference demonstrates that seemingly minor structural variations in this scaffold lead to orders-of-magnitude changes in biological activity, making generic substitution unreliable for P2X7-targeted studies.
- [1] BindingDB. (2019). BDBM50249036 (CHEMBL4066742): Antagonist activity at P2X7 receptor in human THP1 cells. Retrieved from http://ww.w.bindingdb.org View Source
- [2] BindingDB. (2021). BDBM50536392 (CHEMBL4534068): Antagonist activity at human P2X7 receptor expressed in HEK293 cells. Retrieved from http://ww.w.bindingdb.org View Source
